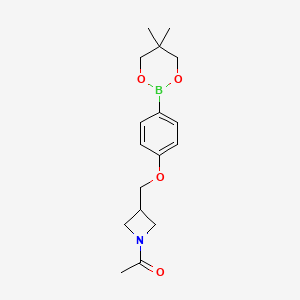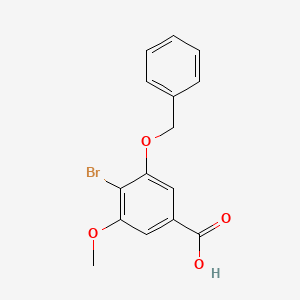
3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one
Overview
Description
3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one is a quinoline derivative characterized by the presence of bromine, fluorine, and hydroxyl groups on its molecular structure. Quinolines are heterocyclic aromatic organic compounds with significant biological and pharmaceutical importance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent halogenation and hydroxylation steps introduce the bromine and hydroxyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or arylated quinolines.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for binding to specific biological targets, aiding in the development of new therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their antiviral, antibacterial, and anticancer properties. The compound's ability to interact with various biological pathways makes it a candidate for drug development.
Industry: Beyond research, this compound finds applications in the chemical industry, where it is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
8-Hydroxyquinoline
3-Bromoquinoline
8-Fluoroquinoline
Uniqueness: 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one stands out due to its unique combination of halogen atoms and hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs. This combination allows for a broader range of chemical transformations and biological activities.
Properties
IUPAC Name |
3-bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-8(13)4-2-1-3-5(11)7(4)12-9(6)14/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYHLIYVVZFYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C(=C2O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















